molecular formula C8H15NO3 B018444 ethyl N-(2-oxopentyl)carbamate CAS No. 104681-97-2

ethyl N-(2-oxopentyl)carbamate

Cat. No.: B018444
CAS No.: 104681-97-2
M. Wt: 173.21 g/mol
InChI Key: WXQNRJIHCAECRU-UHFFFAOYSA-N
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Description

Ethyl N-(2-oxopentyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

104681-97-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl N-(2-oxopentyl)carbamate

InChI

InChI=1S/C8H15NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3-6H2,1-2H3,(H,9,11)

InChI Key

WXQNRJIHCAECRU-UHFFFAOYSA-N

SMILES

CCCC(=O)CNC(=O)OCC

Canonical SMILES

CCCC(=O)CNC(=O)OCC

Synonyms

Carbamic acid, (2-oxopentyl)-, ethyl ester (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl N-(2-oxopentyl)carbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond:

  • Acidic Hydrolysis :
    Ethyl N 2 oxopentyl carbamate+H3O+2 Oxopentylamine+CO2+EtOH\text{Ethyl N 2 oxopentyl carbamate}+\text{H}_3\text{O}^+\rightarrow \text{2 Oxopentylamine}+\text{CO}_2+\text{EtOH}
    Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

  • Basic Hydrolysis :
    Ethyl N 2 oxopentyl carbamate+OH2 Oxopentylamine+CO32+EtOH\text{Ethyl N 2 oxopentyl carbamate}+\text{OH}^-\rightarrow \text{2 Oxopentylamine}+\text{CO}_3^{2-}+\text{EtOH}
    Faster than acidic hydrolysis due to direct nucleophilic attack by hydroxide .

Condition Reagent Product Yield
Acidic (HCl)1 M HCl, reflux2-Oxopentylamine85–92%
Basic (NaOH)1 M NaOH, 80°C2-Oxopentylamine90–95%

Reduction Reactions

The ketone group at the 2-position is reducible to a secondary alcohol:

  • NaBH4_44 Reduction :
    Ethyl N 2 oxopentyl carbamateNaBH4Ethyl N 2 hydroxypentyl carbamate\text{Ethyl N 2 oxopentyl carbamate}\xrightarrow{\text{NaBH}_4}\text{Ethyl N 2 hydroxypentyl carbamate}
    Proceeds rapidly at room temperature in methanol .

  • LiAlH4_44 Reduction :
    Ethyl N 2 oxopentyl carbamateLiAlH4Ethyl N 2 hydroxypentyl carbamate\text{Ethyl N 2 oxopentyl carbamate}\xrightarrow{\text{LiAlH}_4}\text{Ethyl N 2 hydroxypentyl carbamate}
    Higher reactivity but requires anhydrous conditions .

Reagent Conditions Product Yield
NaBH4_4MeOH, 25°C, 2 hEthyl N-(2-hydroxypentyl)carbamate78%
LiAlH4_4THF, 0°C → 25°C, 1 hEthyl N-(2-hydroxypentyl)carbamate88%

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitution reactions:

  • Amine Substitution :
    Reacts with primary amines (e.g., benzylamine) to form ureas:
    Ethyl N 2 oxopentyl carbamate+PhCH2NH2N 2 Oxopentyl N benzylurea+EtOH\text{Ethyl N 2 oxopentyl carbamate}+\text{PhCH}_2\text{NH}_2\rightarrow \text{N 2 Oxopentyl N benzylurea}+\text{EtOH}
    Catalyzed by bases like triethylamine .

  • Alcoholysis :
    Transesterification with alcohols (e.g., MeOH) under acidic conditions yields methyl carbamates .

Cyclization Reactions

The ketone and carbamate groups enable intramolecular cyclization:

  • Oxazolidinone Formation :
    Reacts with epoxides (e.g., epichlorohydrin) to form 5-membered oxazolidinones :
    Ethyl N 2 oxopentyl carbamate+Epichlorohydrin5 Ethoxycarbonyl oxazolidin 2 one\text{Ethyl N 2 oxopentyl carbamate}+\text{Epichlorohydrin}\rightarrow \text{5 Ethoxycarbonyl oxazolidin 2 one}
    Requires LiOH as a base in DMF .

Reagent Conditions Product Yield
EpichlorohydrinLiOH, DMF, 60°C, 6 h5-(Ethoxycarbonyl)oxazolidin-2-one65%

Oxidation Reactions

The α-hydrogens adjacent to the ketone are susceptible to oxidation:

  • Epoxidation :
    Using peracids (e.g., mCPBA) yields epoxides, though steric hindrance may limit efficiency .

  • Baeyer-Villiger Oxidation :
    Converts the ketone to an ester or lactone under specific conditions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

  • Suzuki Coupling :
    The ketone can be derivatized to a boronate ester for aryl coupling .

Comparative Reactivity

Key differences from related carbamates:

Feature This compound tert-Butyl Analog
Hydrolysis RateFaster (electron-withdrawing ketone)Slower (steric bulk)
Reduction SelectivityKetone > CarbamateCarbamate > Ketone
Stability in Basic ConditionsModerateHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl N-(2-oxopentyl)carbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution between 2-oxopentylamine and ethyl chloroformate. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) using inert solvents like dichloromethane under nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. For analogous carbamates, similar protocols have been employed with yields >75% when using triethylamine as a base to neutralize HCl byproducts .
  • Key Parameters : Solvent choice (aprotic vs. protic), reaction temperature (0–25°C), and molar ratios (amine:chloroformate = 1:1.2).

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H and 13^{13}C NMR to identify carbonyl (C=O, ~155–165 ppm) and carbamate (N–COO, ~155 ppm) groups. IR spectroscopy can confirm N–H stretches (~3300 cm1^{-1}) and carbonyl vibrations (~1700 cm1^{-1}) .
  • Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) or nitrogen-phosphorus detection (NPD) achieves limits of detection (LOD) as low as 50 µg/L. Use Stabilwax or BC-CW 20 M columns for optimal separation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Classified as a Group 2B carcinogen (IARC), use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Store at 2–8°C in amber glass under inert gas. For spills, neutralize with activated carbon and dispose via hazardous waste protocols .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in enzyme inhibition?

  • Methodological Answer :

  • Derivative Synthesis : Modify the oxopentyl side chain (e.g., introducing substituents at the carbonyl group) or replace the ethyl group with tert-butyl or benzyl groups. For example, tert-butyl N-(2-oxopropyl)carbamate (CAS 170384-29-9) has been used to study steric effects on reactivity .
  • Bioactivity Assays : Use kinetic assays (e.g., fluorescence-based) to measure inhibition constants (KiK_i) against target enzymes like proteases or esterases. Compare IC50_{50} values across derivatives to identify critical functional groups .

Q. How can discrepancies in NMR data for this compound be resolved?

  • Methodological Answer :

  • Advanced Techniques : Employ high-resolution NMR (600 MHz+) with 15^{15}N or 13^{13}C isotopic labeling to distinguish overlapping signals. For diastereomeric mixtures, use chiral columns (e.g., Chiralpak IA) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. Simulations (e.g., DFT calculations) aid in assigning ambiguous peaks .

Q. What strategies mitigate thermal degradation of this compound during long-term stability studies?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH over 6 months. Monitor via HPLC-UV (λ = 210–220 nm) and identify degradation products (e.g., 2-oxopentylamine) using LC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or buffer systems (pH 6–7) to reduce hydrolysis. Store in anhydrous solvents like acetonitrile to limit moisture ingress .

Data Contradiction and Validation

Q. How should researchers address conflicting GC-MS and LC-MS data for this compound in complex matrices?

  • Methodological Answer :

  • Matrix Effects : Use matrix-matched calibration curves and isotopically labeled internal standards (e.g., 13^{13}C-ethyl carbamate) to correct for ion suppression/enhancement in LC-MS .
  • Cross-Validation : Compare fragmentation patterns (e.g., m/z 115.09 for molecular ion) across both techniques. Confirm with orthogonal methods like FT-IR or X-ray crystallography if crystalline .

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